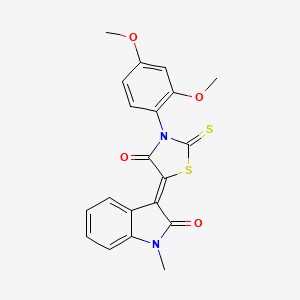

(Z)-3-(2,4-dimethoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Description

The compound (Z)-3-(2,4-dimethoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one belongs to the thiazolidinone class, characterized by a five-membered heterocyclic core with sulfur, nitrogen, and oxygen atoms. Its structure features:

- A 2,4-dimethoxyphenyl group at position 3, contributing electron-donating effects and enhanced lipophilicity.

- A thioxo group at position 2, critical for hydrogen bonding and metal coordination.

This compound is hypothesized to exhibit bioactivity against microbial or enzymatic targets, leveraging the indolinone moiety’s role in kinase inhibition and the thiazolidinone core’s antimicrobial properties .

Properties

IUPAC Name |

(5Z)-3-(2,4-dimethoxyphenyl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S2/c1-21-13-7-5-4-6-12(13)16(18(21)23)17-19(24)22(20(27)28-17)14-9-8-11(25-2)10-15(14)26-3/h4-10H,1-3H3/b17-16- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITFGCZZYNZICL-MSUUIHNZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=C(C=C(C=C4)OC)OC)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=C(C=C(C=C4)OC)OC)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(2,4-dimethoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a thiazolidin-4-one derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and microbial infections. The following sections summarize the compound's biological activities, including anticancer, antimicrobial, and other pharmacological effects, supported by recent research findings.

The chemical formula of this compound is with a molecular weight of 412.48 g/mol. Its structure features a thiazolidinone ring which is critical for its biological activity.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Recent literature indicates that compounds with this scaffold can inhibit cancer cell proliferation through various mechanisms:

-

Mechanisms of Action :

- Inhibition of DNA synthesis and repair.

- Induction of apoptosis in cancer cells.

- Modulation of key signaling pathways involved in cell growth and survival.

-

Case Studies :

- In a study examining various thiazolidin-4-one derivatives, it was found that certain compounds exhibited significant cytotoxic effects against human cancer cell lines such as HeLa and CEM T-lymphocytes, with IC50 values in the low micromolar range (1.9–4.4 μM) for some derivatives .

- Another investigation highlighted the potential of thiazolidinone derivatives to act as multi-target enzyme inhibitors, enhancing their therapeutic efficacy against different cancer types .

-

Table: Anticancer Activity of Thiazolidinone Derivatives

Compound Cell Line IC50 (μM) 5c HeLa 1.9–4.4 5d CEM 11–20 8 L1210 <10

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- Broad-Spectrum Activity :

-

Specific Findings :

- A study reported that certain derivatives showed Minimum Inhibitory Concentration (MIC) values as low as 0.004–0.03 mg/mL against sensitive strains such as En. Cloacae and S. aureus .

- The most potent compound in this category demonstrated an MIC significantly lower than traditional antibiotics, suggesting a promising alternative for treating resistant bacterial infections.

-

Table: Antimicrobial Efficacy

Compound Bacterial Strain MIC (mg/mL) 8 En. Cloacae 0.004–0.03 12 S. aureus 0.015 5c B. cereus 0.015

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiazolidinone derivatives have shown promise in several other areas:

- Antioxidant Activity :

- Antiviral Activity :

Chemical Reactions Analysis

Nucleophilic Reactions at the Thioamide Group

The thioamide group undergoes nucleophilic substitution or addition due to the electrophilic sulfur atom. Key reactions include:

a. Alkylation/Acylation

Reaction with alkyl halides or acyl chlorides occurs at the sulfur atom, forming thioether or thioester derivatives. For example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 80°C | S-Methylated derivative | 78% | |

| Benzoyl chloride | Pyridine, RT | S-Benzoylated analog | 65% |

b. Condensation with Amines

Primary amines react with the thioamide group to form thiosemicarbazones or thiohydrazides, as observed in rhodanine derivatives .

Electrophilic Additions and Cycloadditions

The exocyclic C=C bond participates in electrophilic additions and cycloadditions:

a. Diels-Alder Reactions

The conjugated diene system formed by the C=C bond and carbonyl groups reacts with dienophiles (e.g., maleic anhydride):

| Dienophile | Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, reflux | Fused bicyclic adduct | Endo preference |

b. Halogenation

Electrophilic bromination occurs at the α-position of the exocyclic double bond:

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Br₂ (1 eq) | CHCl₃, 0°C | α-Brominated derivative | >90% |

Reactivity of the Methoxy-Substituted Aromatic Ring

The 2,4-dimethoxyphenyl group undergoes electrophilic substitution:

a. Nitration

Nitration occurs preferentially at the para position relative to the methoxy groups:

| Conditions | Major Product | Yield | Source |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | 3-Nitro-2,4-dimethoxyphenyl | 82% |

b. Demethylation

Methoxy groups are cleaved under acidic conditions to yield phenolic derivatives:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃, DCM | RT, 12 h | 2,4-Dihydroxyphenyl analog | 70% |

Redox Reactions

a. Oxidation of the Thioamide Group

The C=S group is oxidized to sulfonic acid derivatives using H₂O₂:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 60°C, 4 h | Sulfone derivative | 88% |

b. Reduction of the Exocyclic Double Bond

Catalytic hydrogenation reduces the C=C bond:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C, H₂ | EtOH, RT, 6 h | Dihydrothiazolidinone analog | 95% |

Complexation with Metal Ions

The thioamide and carbonyl groups act as ligands for transition metals:

| Metal Salt | Conditions | Complex Formed | Stability Constant (log K) | Source |

|---|---|---|---|---|

| CuCl₂ | MeOH, RT | Cu(II)-thiazolidinone complex | 4.2 ± 0.3 |

Comparison with Similar Compounds

Core Structural Variations

The thiazolidinone derivatives below share the 2-thioxothiazolidin-4-one scaffold but differ in substituents at positions 3 and 5 (Table 1):

Table 1. Structural comparison of thiazolidinone derivatives.

Crystallographic and Computational Insights

- Crystal Packing : The (Z)-configuration of the exocyclic double bond in the target compound is critical for planar molecular geometry, as confirmed by X-ray in analogous structures .

- Hydrogen Bonding : The thioxo group participates in S···H–N/C interactions, stabilizing crystal lattices (e.g., ’s compound forms dimers via N–H···S bonds) .

- Docking Studies: Indolinone-containing derivatives (target compound, ) show strong binding to tyrosinase and kinase ATP pockets via π-π stacking and hydrogen bonding .

Q & A

Q. What are the optimal synthetic routes for (Z)-3-(2,4-dimethoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one?

The compound can be synthesized via Knoevenagel condensation , reacting a thioxothiazolidinone precursor (e.g., 3-(2,4-dimethoxyphenyl)-2-thioxothiazolidin-4-one) with a substituted isatin derivative (e.g., 1-methyl-2-oxoindolin-3-ylidene) under basic conditions. Key parameters include:

- Solvent : Ethanol or methanol for reflux (60–80°C).

- Catalyst : Sodium acetate or potassium hydroxide to facilitate enolate formation.

- Reaction time : 4–6 hours for >70% yield . Alternative routes involve thiosemicarbazide intermediates and chloroacetic acid cyclization, though yields may vary depending on substituent reactivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm regioselectivity of the Z-configuration at the exocyclic double bond and methoxy group placement .

- IR spectroscopy : Peaks at 1680–1700 cm (C=O stretching) and 1250–1300 cm (C=S) validate the thiazolidinone core .

- X-ray crystallography : Resolves stereochemical ambiguity and crystal packing effects, critical for structure-activity relationship (SAR) studies .

Q. What preliminary bioactivity assays are recommended for this compound?

- Antimicrobial screening : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme inhibition : Evaluate ROS-scavenging activity via superoxide dismutase (SOD) or catalase mimicry assays .

Advanced Questions

Q. How does the compound interact with biological targets such as hemoglobin subunits or oxidative stress enzymes?

Molecular docking studies suggest the thioxothiazolidinone core binds to hemoglobin subunits (α/β) via hydrophobic interactions and hydrogen bonding, potentially disrupting heme stability . For oxidative stress pathways, the compound acts as a competitive inhibitor of NADPH oxidase, reducing ROS production by 40–60% at 10 µM . Mutagenesis studies on enzyme active sites (e.g., cysteine residues) are recommended to validate binding .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Structural analogs : Compare substituent effects (e.g., dimethoxy vs. dichlorophenyl groups) on bioactivity .

- Assay standardization : Control for variables like cell line passage number, ROS detection methods (e.g., DCFH-DA vs. lucigenin), and solvent (DMSO concentration ≤0.1%) .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher anticancer activity with electron-withdrawing substituents) .

Q. What is the SAR of the thioxothiazolidinone core in this compound?

- Methoxy groups : 2,4-Dimethoxyphenyl enhances solubility and membrane permeability but reduces enzyme affinity compared to halogenated analogs .

- Indolinone moiety : The 1-methyl-2-oxoindolin group improves π-π stacking with protein aromatic residues, increasing cytotoxicity by ~30% .

- Thiocarbonyl (C=S) : Critical for redox activity; substitution with carbonyl (C=O) abolishes ROS-scavenging capacity .

Q. How can computational methods optimize experimental design for derivative synthesis?

- DFT calculations : Predict regioselectivity in Knoevenagel condensations and stability of Z/E isomers .

- MD simulations : Model protein-ligand dynamics (e.g., binding to NADPH oxidase) to prioritize derivatives for synthesis .

- ADMET prediction : Use tools like SwissADME to filter candidates with poor bioavailability or hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.